cis-1,2-Dimethylcyclopentane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,2R)-1,2-dimethylcyclopentane | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14/c1-6-4-3-5-7(6)2/h6-7H,3-5H2,1-2H3/t6-,7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIRARCHMRDHZAR-KNVOCYPGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC[C@@H]1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90862952 | |
| Record name | (Z)-1,2-Dimethylcyclopentane | |
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Molecular Weight |
98.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Sigma-Aldrich MSDS] | |
| Record name | cis-1,2-Dimethylcyclopentane | |
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Vapor Pressure |
47.2 [mmHg] | |
| Record name | cis-1,2-Dimethylcyclopentane | |
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CAS No. |
1192-18-3 | |
| Record name | cis-1,2-Dimethylcyclopentane | |
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| Record name | 1,2-Dimethylcyclopentane, cis- | |
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| Record name | cis-1,2-Dimethylcyclopentane | |
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| Record name | (Z)-1,2-Dimethylcyclopentane | |
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| Record name | cis-1,2-dimethylcyclopentane | |
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| Record name | 1,2-DIMETHYLCYCLOPENTANE, CIS- | |
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Stereospecific Synthesis and Preparation Methodologies of Cis 1,2 Dimethylcyclopentane
Catalytic Hydrogenation of 1,2-Dimethylcyclopentene (B3386875): A Syn-Addition Pathway
The most direct and widely utilized method for the synthesis of cis-1,2-dimethylcyclopentane is the catalytic hydrogenation of 1,2-dimethylcyclopentene. libretexts.org This reaction proceeds through a syn-addition pathway, meaning that both hydrogen atoms add to the same face of the double bond, resulting in the exclusive formation of the cis isomer. libretexts.org
1,2-Dimethylcyclopentene + H₂ --(Catalyst)--> this compound
This method is highly stereospecific, a critical feature for obtaining the desired cis-conformation.
Mechanistic Insights into Syn-Addition Stereoselectivity
The stereoselectivity of the catalytic hydrogenation of 1,2-dimethylcyclopentene is a direct consequence of the reaction mechanism. The process occurs on the surface of a solid metal catalyst, typically palladium (Pd), platinum (Pt), or nickel (Ni). libretexts.org
The mechanism can be understood in the following steps:
Adsorption of Reactants: Both the 1,2-dimethylcyclopentene and molecular hydrogen (H₂) are adsorbed onto the surface of the metal catalyst.
Activation of Hydrogen: The strong H-H bond in molecular hydrogen is weakened and broken upon interaction with the metal surface, forming metal-hydride bonds.
Complexation of the Alkene: The π-bond of the 1,2-dimethylcyclopentene coordinates with the metal surface.
Stepwise Hydrogen Transfer: The hydrogen atoms are then transferred sequentially from the metal surface to the two carbon atoms of the former double bond. Crucially, both hydrogen atoms are delivered to the same face of the cyclopentene ring as it is held in a fixed orientation on the catalyst surface. libretexts.org This concerted or near-concerted addition prevents any rotation around the carbon-carbon bond, thus locking in the cis stereochemistry.
Desorption of the Product: Once the addition is complete, the resulting this compound desorbs from the catalyst surface, freeing the active sites for further reaction cycles.
This surface-mediated hydrogen delivery is the key to the high stereospecificity of the reaction, making it an exemplary case of syn-addition.
Optimization of Catalysts and Reaction Conditions for High Stereospecificity
To ensure the highest possible yield and stereospecificity of this compound, the choice of catalyst and the reaction conditions must be carefully optimized.
Catalysts:
Palladium (Pd): Often used as palladium on carbon (Pd/C), it is a highly effective and common catalyst for this type of hydrogenation.
Platinum (Pt): Platinum, frequently in the form of platinum(IV) oxide (PtO₂, Adams' catalyst), is also a very active catalyst.
Nickel (Ni): Raney nickel, a fine-grained solid composed mostly of nickel, is a more economical but still effective option, though it may require higher temperatures and pressures.
The choice of catalyst support can also influence the reaction's efficiency and selectivity, although specific studies on 1,2-dimethylcyclopentene are not extensively detailed in readily available literature.
Reaction Conditions:
Temperature: Hydrogenation reactions are typically exothermic. libretexts.org While higher temperatures increase the reaction rate, they can also lead to side reactions or a decrease in selectivity. For the hydrogenation of substituted cyclopentenes, milder temperatures are generally preferred to maximize the formation of the cis product. In some cases, elevated temperatures can lead to epimerization, resulting in the formation of the undesired trans isomer. nih.govacs.org
Pressure: The pressure of hydrogen gas is a critical parameter. Higher pressures generally increase the rate of reaction by increasing the concentration of hydrogen on the catalyst surface. However, excessively high pressures may not significantly improve stereoselectivity and can increase equipment costs and safety considerations.
Solvent: The choice of solvent can influence the solubility of the reactants and the interaction with the catalyst surface. Common solvents for hydrogenation include ethanol, methanol, ethyl acetate, and acetic acid. The ideal solvent should be inert under the reaction conditions and effectively dissolve the starting material.
| Parameter | Condition | Rationale |
| Catalyst | Pd/C, PtO₂, Raney Ni | Provides a surface for the syn-addition of hydrogen. |
| Temperature | Mild to moderate | Balances reaction rate with selectivity, avoiding side reactions and epimerization. nih.govacs.org |
| Pressure | Moderate to high | Increases reaction rate by enhancing hydrogen concentration on the catalyst. |
| Solvent | Inert (e.g., ethanol, ethyl acetate) | Ensures solubility of reactants without interfering with the reaction. |
Interactive Data Table: General Optimization of Reaction Conditions for Catalytic Hydrogenation
Thermochemical Analysis of Hydrogenation Reactions
The hydrogenation of alkenes is an exothermic process, and the heat released is known as the heat of hydrogenation (ΔH°hydrog). libretexts.org This value provides insight into the stability of the starting alkene; more stable alkenes release less heat upon hydrogenation.
| Compound | Substitution | Heat of Hydrogenation (kJ/mol) | Heat of Hydrogenation (kcal/mol) |
| Cyclopentene | Disubstituted | -113 | -26.9 oregonstate.edu |
| 1-Methylcyclopentene | Trisubstituted | -100 | -24.0 oregonstate.edu |
| 1,2-Dimethylcyclopentene | Tetrasubstituted | Estimated to be slightly less than -100 | Estimated to be slightly less than -24.0 |
Interactive Data Table: Heats of Hydrogenation of Cyclopentene and a Substituted Derivative
Indirect Synthetic Routes and Precursor Transformations
While direct hydrogenation of 1,2-dimethylcyclopentene is the most straightforward method, this compound can also be synthesized through multi-step indirect routes, often starting from more readily available precursors. One such route begins with methylcyclopentane. organicchemistrytutor.comyoutube.com
This synthetic pathway involves a series of reactions to introduce the second methyl group and then establish the desired cis stereochemistry. The key steps are:
Radical Halogenation: The synthesis begins with the radical halogenation (e.g., bromination with Br₂ and light or heat) of methylcyclopentane. This reaction selectively places a bromine atom on the most substituted carbon, the tertiary carbon bearing the methyl group.
Elimination: The resulting 1-bromo-1-methylcyclopentane is then treated with a strong, non-bulky base (e.g., sodium ethoxide) to induce an elimination reaction, forming 1-methylcyclopentene as the major product.
Hydroboration-Oxidation: To introduce a hydroxyl group that can be converted into the second methyl group, 1-methylcyclopentene undergoes hydroboration-oxidation. This two-step process results in the anti-Markovnikov addition of a hydroxyl group to the less substituted carbon of the double bond.
Oxidation: The secondary alcohol formed in the previous step is then oxidized to a ketone (2-methylcyclopentanone) using a suitable oxidizing agent (e.g., chromic acid).
Grignard Reaction: A Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), is reacted with the 2-methylcyclopentanone. This adds a methyl group to the carbonyl carbon, forming a tertiary alcohol.
Dehydration: The tertiary alcohol is then dehydrated, typically using an acid catalyst, to form an alkene. The major product of this elimination is 1,2-dimethylcyclopentene.
Catalytic Hydrogenation: Finally, the 1,2-dimethylcyclopentene is subjected to catalytic hydrogenation as described in section 2.1 to yield the target molecule, this compound.
This multi-step synthesis, while less direct, demonstrates the versatility of organic reactions in constructing specific molecular architectures from simple starting materials.
Conformational Dynamics and Analysis of the Cyclopentane Ring System
Theoretical and Experimental Approaches to Conformational Studies
The study of the conformational preferences of the cyclopentane (B165970) ring in molecules such as cis-1,2-dimethylcyclopentane relies on a synergistic combination of theoretical calculations and experimental techniques. These approaches provide a comprehensive understanding of the molecule's three-dimensional structure and dynamic behavior.
Theoretical approaches , primarily molecular mechanics and quantum mechanics calculations, are powerful tools for mapping the potential energy surface of a molecule. Molecular mechanics methods employ classical physics to estimate the steric energy of different conformations, considering factors like bond stretching, angle bending, torsional strain, and van der Waals interactions. These calculations can predict the relative stabilities of various conformations and the energy barriers between them. For instance, in analogous disubstituted cyclohexanes, the steric strain energy of different conformers can be estimated by considering the energy cost of axial versus equatorial substituent placement and gauche interactions between substituents. libretexts.orglibretexts.org These principles can be applied to the cyclopentane system to understand the energetic consequences of different methyl group orientations.
Quantum mechanics calculations, such as ab initio and density functional theory (DFT) methods, offer a more rigorous description of the electronic structure and, consequently, a more accurate determination of molecular geometries and energies. These methods are crucial for understanding the subtle electronic effects that can influence conformational preferences. For substituted cyclopentanes, computational studies can elucidate the preferred puckering of the ring and the rotational barriers of the substituents.
Experimental techniques provide real-world data to validate and refine theoretical models. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of conformational analysis in solution. By analyzing coupling constants and chemical shifts, researchers can deduce the time-averaged conformation of a molecule. For flexible systems like cyclopentane, variable-temperature NMR studies can provide information about the energy differences between conformers and the barriers to their interconversion. Spectroscopic data for this compound is available in public databases, which can be used for such detailed analyses. nih.govnih.gov
Pseudorotation in Five-Membered Rings and its Stereochemical Implications for this compound
The cyclopentane ring is not planar. A planar conformation would lead to significant torsional strain due to the eclipsing of adjacent C-H bonds. To alleviate this strain, the ring puckers into non-planar conformations. The two most commonly discussed puckered forms are the envelope (C_s symmetry) , where four carbon atoms are coplanar and the fifth is out of the plane, and the half-chair (C_2 symmetry) , where three adjacent atoms are coplanar, and the other two are displaced on opposite sides of the plane.
A key feature of the cyclopentane ring is its flexibility, which allows it to undergo a low-energy process of continuous conformational change known as pseudorotation . This is not a true rotation of the entire molecule but rather a wave-like motion of the pucker around the ring. The various envelope and half-chair conformations are interconverted through this process with very low energy barriers. This dynamic nature means that at room temperature, a substituted cyclopentane like this compound is not static in a single conformation but exists as a rapidly equilibrating mixture of various puckered forms.
The stereochemistry of this compound has significant implications for its conformational behavior. In this isomer, the two methyl groups are on the same side of the ring. This cis relationship dictates that in any of the puckered conformations, one methyl group will occupy a pseudo-axial position while the other will be in a pseudo-equatorial position. A ring flip, or pseudorotation, will interconvert these positions, but the fundamental axial/equatorial relationship between the two methyl groups in the cis isomer is maintained. This is in contrast to the trans isomer, where the two methyl groups are on opposite sides of the ring and can both occupy pseudo-equatorial positions in a low-energy conformation.
Influence of Vicinal Methyl Substituents on Ring Conformation and Stability
The presence of the two vicinal (adjacent) methyl groups in this compound is the primary factor governing the relative stability of its various puckered conformations. The steric and torsional interactions involving these substituents introduce a bias in the pseudorotation circuit, making certain conformations more favorable than others.
The dominant steric interaction in this compound is the gauche interaction between the two adjacent methyl groups. This is analogous to the gauche interaction observed in butane, where a 60° dihedral angle between two methyl groups introduces steric strain. In the cyclopentane ring, the dihedral angle between the two C-CH₃ bonds in the cis isomer will be close to this value, leading to a repulsive interaction that destabilizes the molecule.
Furthermore, the preference for substituents to occupy equatorial-like positions to minimize steric interactions with other ring atoms also plays a crucial role. In this compound, since one methyl group must be pseudo-axial and the other pseudo-equatorial, the molecule cannot adopt a conformation where both bulky methyl groups are in the more sterically favorable equatorial positions. The continuous pseudorotation allows the molecule to rapidly interconvert between conformations where the axial and equatorial roles of the methyl groups are exchanged.
Below is a table summarizing the types of steric strain that influence the conformation of this compound, with analogous energy values from the well-studied cis-1,2-dimethylcyclohexane (B165935) system for context.
| Type of Interaction | Description | Analogous Energy Cost (kJ/mol) in cis-1,2-dimethylcyclohexane |
| Gauche Interaction | Steric repulsion between the two vicinal methyl groups. | ~3.8 |
| 1,3-Diaxial-like Interactions | Steric repulsion between a pseudo-axial methyl group and other pseudo-axial hydrogen atoms on the ring. | ~7.6 (for one axial methyl group) |
| Torsional Strain | Strain arising from the eclipsing of bonds on adjacent carbon atoms within the cyclopentane ring. | Varies along the pseudorotation pathway. |
Table 1: Key Steric Interactions in this compound
Advanced Spectroscopic Techniques for Structural Elucidation
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Validation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the relative stereochemistry of molecules. In the case of 1,2-dimethylcyclopentane (B1584824), NMR can definitively distinguish between the cis and trans isomers.
The stereochemical validation of cis-1,2-dimethylcyclopentane relies on the analysis of its ¹H and ¹³C NMR spectra. Due to the molecule's Cₛ symmetry (a plane of symmetry that bisects the C3-C4 bond and the angle between the C1-C2 bond), the two methyl groups are chemically equivalent, as are the pairs of protons and carbons on opposite sides of the symmetry plane. chegg.com This symmetry results in a simplified spectrum compared to its trans counterpart.
In ¹³C NMR spectroscopy, this compound is expected to show four distinct signals, corresponding to the two equivalent methyl carbons, the two equivalent methine carbons (C1 and C2), and the two sets of equivalent methylene (B1212753) carbons in the ring (C3/C5 and C4). study.com The chemical shifts provide information about the electronic environment of each carbon atom.
¹H NMR spectroscopy further confirms the cis configuration. The protons on the cyclopentane (B165970) ring and the methyl groups will exhibit specific chemical shifts and coupling constants. Techniques like the Nuclear Overhauser Effect (NOE) can be particularly insightful. wordpress.com An NOE experiment would show a spatial correlation between the protons of the two methyl groups, as they are on the same side of the ring in the cis isomer. This through-space interaction would be absent in the trans isomer, where the methyl groups are on opposite faces of the ring. The presence of diastereotopic protons, for example at the C3 and C5 positions, can also provide structural clues. reddit.com
Table 1: Predicted ¹³C and ¹H NMR Data for this compound
| Atom | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity |
|---|---|---|---|
| Methyl (CH₃) | ~15-20 | ~0.8-1.0 | Doublet |
| Methine (C1/C2) | ~35-45 | ~1.5-1.8 | Multiplet |
| Methylene (C3/C5) | ~30-35 | ~1.2-1.6 | Multiplet |
| Methylene (C4) | ~20-25 | ~1.1-1.4 | Multiplet |
Note: The data in the table are approximate values based on typical ranges for similar structures and are intended for illustrative purposes.
Mass Spectrometry in the Differentiation of Isomeric Cyclopentanes
Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions. When a molecule is introduced into a mass spectrometer, it is ionized to form a molecular ion (M⁺), which can then break apart into smaller, charged fragments. chemguide.co.uk The resulting fragmentation pattern is a unique fingerprint that can be used to identify the molecule and distinguish it from its isomers.
For this compound (molecular weight 98.19 g/mol ), the molecular ion peak would be observed at m/z = 98. nist.gov The primary fragmentation pathways for cycloalkanes involve the loss of alkyl groups or the opening of the ring followed by further fragmentation. docbrown.infolibretexts.org
The differentiation between cis and trans isomers of 1,2-dimethylcyclopentane using conventional electron ionization mass spectrometry can be challenging, as their fragmentation patterns are often very similar. However, subtle differences in the relative abundances of certain fragment ions can sometimes be observed. The key fragmentation involves the loss of a methyl group (CH₃•) to form a stable secondary carbocation at m/z = 83 (M-15). Another significant fragmentation is the loss of an ethyl group (C₂H₅•) resulting from ring cleavage, leading to a peak at m/z = 69 (M-29).
Table 2: Common Mass Spectral Fragments for Dimethylcyclopentanes
| m/z Value | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| 98 | [C₇H₁₄]⁺ | - |
| 83 | [C₆H₁₁]⁺ | CH₃ |
| 69 | [C₅H₉]⁺ | C₂H₅ |
| 56 | [C₄H₈]⁺ | C₃H₆ |
| 41 | [C₃H₅]⁺ | C₄H₉ |
Note: The relative intensity of these peaks can vary between isomers and is dependent on the ionization energy and analytical conditions.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Structural Confirmation
For a non-linear molecule with N atoms, there are 3N-6 fundamental vibrational modes. libretexts.org this compound, with 21 atoms (C₇H₁₄), has 57 normal modes of vibration. These vibrations include stretching (changes in bond length) and bending (changes in bond angle) of the C-H and C-C bonds. libretexts.org
The IR spectrum of this compound is characterized by absorptions corresponding to these vibrations.
C-H Stretching: The absorptions in the 2850-3000 cm⁻¹ region are due to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups.
C-H Bending: The absorptions around 1460 cm⁻¹ are attributed to the scissoring and bending vibrations of the CH₂ and CH₃ groups.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Description |
|---|---|---|
| 2950-2970 | Asymmetric C-H Stretch | Methyl (CH₃) and Methylene (CH₂) |
| 2860-2880 | Symmetric C-H Stretch | Methyl (CH₃) and Methylene (CH₂) |
| ~1460 | C-H Bending | Methylene (CH₂) Scissoring and Methyl (CH₃) Asymmetric Bending |
| ~1375 | C-H Bending | Methyl (CH₃) Symmetric Bending (Umbrella Mode) |
| Below 1350 | Fingerprint Region | Complex C-C stretches and C-H wagging/twisting/rocking modes |
Source: Data adapted from the NIST Chemistry WebBook. nist.gov
Computational Chemistry and Molecular Modeling of Cis 1,2 Dimethylcyclopentane
Quantum Mechanical Calculations for Predicting Energetic Landscapes and Molecular Geometries
Quantum mechanical calculations are a cornerstone for understanding the intrinsic properties of molecules. For cis-1,2-dimethylcyclopentane, these methods provide a detailed picture of the potential energy surface, revealing the relative stabilities of its various conformations and the barriers to their interconversion.
The cyclopentane (B165970) ring is not planar; it adopts puckered conformations to relieve torsional strain. The two most recognized conformations are the "envelope" (C_s symmetry) and the "twist" (C_2 symmetry). In substituted cyclopentanes, the positions of the substituents significantly influence the relative energies of these conformers.
In the case of this compound, the two methyl groups are on the same side of the ring. This arrangement leads to distinct energetic profiles for different puckered forms. The primary conformations arise from the positioning of the methyl groups as either axial-like or equatorial-like on the puckered ring.
Key Research Findings:
Theoretical studies, often employing Density Functional Theory (DFT) methods such as B3LYP with basis sets like 6-31G*, are used to optimize the geometries of the possible conformers and calculate their relative energies. These calculations typically identify two main low-energy conformations for this compound.
One conformation places one methyl group in a pseudo-axial position and the other in a pseudo-equatorial position on the envelope flap. The other conformer represents a different puckered state of the ring. The energy difference between these conformers is generally found to be small, indicating a dynamic equilibrium at room temperature.
For instance, a representative DFT calculation might yield the following energetic data:
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (C-C-C-C) |
| Envelope (axial-equatorial CH₃) | 0.00 | ~40° |
| Twist (pseudo-axial/equatorial CH₃) | ~0.5 - 1.5 | Varies |
Note: The specific values can vary depending on the level of theory and basis set used in the calculations.
These quantum mechanical calculations are crucial for establishing a foundational understanding of the molecule's preferred shapes and the energy required to transition between them.
Molecular Dynamics Simulations to Explore Conformational Space and Transition Pathways
While quantum mechanics provides a static picture of stable conformations, molecular dynamics (MD) simulations offer a dynamic view of how this compound behaves over time. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can map out the accessible conformational space and the pathways for interconversion.
MD simulations rely on force fields, which are sets of parameters that describe the potential energy of a system as a function of its atomic coordinates. For alkanes like this compound, well-established force fields such as MM3 or COMPASS are often employed.
Exploring Conformational Transitions:
A typical MD simulation of this compound would involve placing the molecule in a simulated environment (often in the gas phase or a non-polar solvent) and allowing it to evolve over nanoseconds or longer. The trajectory of the atoms is recorded, providing a wealth of information about bond lengths, bond angles, and dihedral angles as they change over time.
Analysis of the dihedral angles of the cyclopentane ring during the simulation reveals the process of pseudorotation. This is not a free rotation but rather a continuous puckering motion where the "flap" of the envelope or the "twist" of the twist conformation appears to move around the ring. The presence of the cis-dimethyl substituents introduces specific energy barriers to this pseudorotation, making certain puckered states more favorable than others.
The simulations can quantify the lifetime of specific conformations and the frequency of transitions between them. This provides insight into the flexibility of the molecule and the regions of the conformational space it is most likely to occupy.
Theoretical Studies on Reaction Mechanisms and Transition States
Computational chemistry is also a powerful tool for investigating the reactivity of molecules. For this compound, theoretical studies can elucidate the mechanisms of various chemical reactions, such as thermal decomposition (pyrolysis) or reactions with radicals.
These studies typically involve locating the transition state for a given reaction. A transition state is the highest energy point along the reaction coordinate, representing the "point of no return" between reactants and products. Quantum mechanical methods are essential for accurately calculating the geometry and energy of these fleeting structures.
Investigating Reaction Pathways:
For example, a theoretical study on the pyrolysis of this compound would explore different possible bond-breaking and rearrangement pathways. This could include the initial cleavage of a C-C bond within the ring or the loss of a methyl group.
By calculating the activation energies (the energy difference between the reactant and the transition state) for each potential pathway, researchers can predict which reactions are most likely to occur under specific conditions.
A simplified representation of such a study might include the following data:
| Reaction Pathway | Transition State Geometry | Calculated Activation Energy (kcal/mol) |
| Ring-opening C1-C2 cleavage | Elongated C1-C2 bond | High |
| Ring-opening C2-C3 cleavage | Elongated C2-C3 bond | Lower than C1-C2 cleavage |
| Methyl group elimination | Elongated C-CH₃ bond | Varies with conditions |
Note: These are hypothetical examples to illustrate the type of data generated in such studies.
These theoretical investigations provide fundamental insights into the chemical stability and reactivity of this compound, guiding experimental work and contributing to a deeper understanding of its chemical behavior.
Reaction Mechanisms and Reactivity Pathways Involving Cis 1,2 Dimethylcyclopentane
Isomerization Processes of Dimethylcyclopentanes
The isomerization of dimethylcyclopentanes, particularly the interconversion between cis and trans isomers, is a key aspect of their chemical behavior, driven by the pursuit of thermodynamic stability.
The thermal isomerization of substituted cycloalkanes, such as the cis-trans isomerization of 1,2-dimethylcyclopropane (B14754300), provides a valuable model for understanding the behavior of cis-1,2-dimethylcyclopentane. These reactions are typically reversible, homogeneous, and unimolecular. royalsocietypublishing.org
Studies on 1,2-dimethylcyclopropane have shown that geometrical isomerization is significantly faster than structural isomerization. royalsocietypublishing.org For the thermal isomerization of cis-1,2-dimethylcyclopropane, the reaction kinetics can be described by the following Arrhenius equation in the high-pressure limit:
k∞ = 1015.25 exp(-59420 ± 500 / RT) s-1 royalsocietypublishing.org
This equation highlights the temperature dependence of the rate constant and the significant activation energy required for the isomerization to occur. The high pre-exponential factor is indicative of a loose transition state. While specific kinetic data for this compound is not as readily available, similar principles of unimolecular isomerization are expected to apply.
The thermodynamic properties of this compound have been compiled and evaluated. These data are essential for understanding the energetics of its isomerization and other reactions.
Interactive Table: Thermodynamic Properties of Liquid this compound *
| Property | Value | Units | Reference |
|---|---|---|---|
| Enthalpy of Combustion (ΔcH°liquid) | -4590.1 ± 1.3 | kJ/mol | nist.gov |
| Enthalpy of Formation (ΔfH°liquid) | -165.3 | kJ/mol | nist.gov |
| Standard Entropy (S°liquid) | 269.16 | J/molK | nist.gov |
The equilibrium between cis and trans isomers of 1,2-dimethylcyclopentane (B1584824) is dictated by their relative thermodynamic stabilities. The trans isomer is generally more stable due to reduced steric strain between the methyl groups. stereoelectronics.org For the analogous 1,2-dimethylcyclopropane, the equilibrium constant for the cis to trans isomerization has been determined at various temperatures, allowing for the calculation of the enthalpy change of the reaction. royalsocietypublishing.org
The enthalpy of formation for the trans isomer of 1,2-diethylcyclopropane has been found to be lower than that of the cis isomer by 1.1 kcal/mol, indicating its greater stability. osti.gov A similar trend is observed for 1,2-dimethylcyclohexane, where the trans isomer is more stable than the cis isomer by 6 kJ/mol. stereoelectronics.org These findings are consistent with the general principle that alkyl substituents on a cycloalkane ring prefer an arrangement that minimizes steric interactions.
Interactive Table: Enthalpy of Isomerization for Related Cycloalkanes
| Isomerization Reaction | Enthalpy Change (ΔH) | Reference |
|---|---|---|
| cis-1,2-diethylcyclopropane → trans-1,2-diethylcyclopropane | -1.1 kcal/mol | osti.gov |
The pyrolysis of cycloalkanes often proceeds through diradical intermediates. acs.org In the case of substituted cyclopentanes, the initial step is believed to be the homolytic cleavage of a carbon-carbon bond in the ring, forming a 1,5-diradical. This diradical intermediate can then undergo several transformations, including re-closure to form the original or an isomerized cycloalkane, or further fragmentation.
For instance, the thermal isomerization of methylcyclopropane (B1196493) is thought to proceed via a common diradical intermediate that can lead to the formation of both cis- and trans-2-butene. acs.org Similarly, the pyrolysis of cyclopentanone (B42830) has been proposed to involve a stepwise mechanism with a ring-opened radical intermediate. researchgate.netbohrium.com It is therefore reasonable to postulate that the pyrolytic isomerization of this compound also involves the formation of a substituted 1,5-diradical. This diradical can then re-form the five-membered ring, leading to either the cis or the more stable trans isomer.
Role as a Precursor or Product in Complex Organic Transformations
This compound and its derivatives play significant roles in stereoselective synthesis and can be the products of various complex organic reactions.
The cis-1,2-dialkylcyclopentane framework is an important structural motif in a variety of natural products, including certain isoprostanes. researchgate.net The stereoselective synthesis of molecules containing this core often relies on strategies that can control the relative stereochemistry of the two alkyl groups. While this compound itself may not be a common starting material, the principles governing its formation are central to the synthesis of more complex targets.
For example, radical cyclization reactions have been employed to construct polysubstituted cyclopentane (B165970) rings with a high degree of stereocontrol. researchgate.net These methods often lead to the formation of all-cis substituted cyclopentanes, which can then be further elaborated. The stereochemical outcome of such cyclizations can be influenced by the nature of the substituents and the reaction conditions.
Derivatives of this compound can be formed through various reaction mechanisms, including electrophilic addition to alkenes and free radical substitution of the parent alkane.
The electrophilic addition of reagents like HBr to 1,2-dimethylcyclopentene (B3386875) results in a mixture of cis and trans isomers of 1-bromo-1,2-dimethylcyclopentane. pearson.com The mechanism involves the initial formation of a carbocation intermediate after the proton adds to the double bond. The subsequent attack of the bromide nucleophile can occur from either face of the planar carbocation, leading to a loss of stereospecificity and the formation of both cis and trans products. pearson.comdalalinstitute.comlibretexts.org
Free radical substitution provides a pathway to functionalize this compound. The reaction is typically initiated by the homolytic cleavage of a halogen molecule (e.g., Cl2 or Br2) using heat or UV light to generate halogen radicals. youtube.comualberta.ca These radicals can then abstract a hydrogen atom from the cyclopentane ring to form an alkyl radical. The subsequent reaction of this alkyl radical with a halogen molecule propagates the chain and yields a halogenated derivative. The regioselectivity of this reaction is influenced by the stability of the resulting alkyl radical, with tertiary hydrogens being the most reactive.
Synthesis and Characterization of Cis 1,2 Dimethylcyclopentane Derivatives
Design and Targeted Synthesis of Novel Derivatives
The rational design of novel cis-1,2-dimethylcyclopentane derivatives often leverages the stereochemical information embedded in the cis-relationship of the two methyl groups. This fixed spatial arrangement provides a predictable framework for introducing additional functionalities, leading to molecules with specific three-dimensional structures. A key approach involves the stereoselective synthesis of functionalized cyclopentane (B165970) rings, which can then be elaborated into more complex derivatives.
One notable strategy for accessing enantiomerically pure cis-1,2-disubstituted cyclopentanes involves a combination of Suzuki-Miyaura cross-coupling and iridium-catalyzed asymmetric hydrogenation. nih.gov This method allows for the synthesis of chiral cis-1-methoxymethyl-2-arylcyclopentanes with high enantioselectivity. The process begins with the coupling of a cyclopentenyl triflate with an arylboronic acid, followed by a highly stereoselective hydrogenation step that establishes the cis-relationship of the substituents.
Another area of focus is the development of C2-symmetric chiral ligands derived from cis-1,2-disubstituted scaffolds. While much of the foundational work has been done on analogous cyclohexane (B81311) systems, the principles are directly applicable to cyclopentane derivatives. rsc.org The synthesis of these ligands typically involves the functionalization of the core cyclopentane ring with coordinating groups such as phosphines, amines, or oxazolines. The inherent chirality and conformational rigidity of the this compound backbone can effectively transfer stereochemical information in metal-catalyzed asymmetric reactions. The design of such ligands is crucial for achieving high levels of enantioselectivity in a variety of chemical transformations.
The following table provides examples of synthetic approaches to novel cis-1,2-disubstituted cyclopentane derivatives:
| Starting Material | Key Reactions | Product Class | Potential Application |
| 1,2-dimethylcyclopentene (B3386875) | Catalytic Hydrogenation | This compound | Core scaffold for further derivatization |
| 2-Carbomethoxy-1-cyclopenten-1-yl triflate | Suzuki-Miyaura cross-coupling, Iridium-catalyzed asymmetric hydrogenation | Chiral cis-1,2-disubstituted cyclopentanes | Chiral building blocks in synthesis |
| cis-1,2-Cyclopentanedicarboxylic acid | Amide coupling with chiral amines | C2-symmetric bisamide ligands | Asymmetric catalysis |
Academic Exploration of Derivatives in Advanced Synthetic Strategies
The utility of this compound derivatives extends to their application in advanced synthetic strategies, where they can serve as chiral auxiliaries, templates, or key building blocks in the total synthesis of complex molecules. The defined stereochemistry of these derivatives provides a powerful tool for controlling the stereochemical outcome of subsequent reactions.
Chiral Ligands in Asymmetric Catalysis:
A significant area of academic exploration is the use of this compound-based scaffolds for the development of novel chiral ligands for asymmetric catalysis. The C2 symmetry inherent in the cis-1,2-disubstituted pattern is a desirable feature in ligand design, as it can reduce the number of possible transition states in a catalytic cycle, often leading to higher enantioselectivity. nih.govscispace.com For instance, chiral bisoxazoline ligands derived from a cis-1,2-disubstituted backbone can be synthesized and subsequently complexed with various metals to catalyze a range of asymmetric reactions, including Diels-Alder reactions and allylic alkylations.
Constrained Peptides and Scaffolds in Medicinal Chemistry:
The rigid nature of the this compound framework makes it an attractive scaffold for the synthesis of conformationally constrained peptides and peptidomimetics. umich.edusemanticscholar.org By incorporating this moiety into a peptide backbone, researchers can lock the peptide into a specific bioactive conformation, potentially enhancing its binding affinity and metabolic stability. This strategy is particularly valuable in drug discovery for targeting protein-protein interactions.
The following table summarizes the application of this compound derivatives in various advanced synthetic strategies:
| Derivative Class | Synthetic Strategy | Application | Research Finding |
| C2-Symmetric Diamines | Asymmetric Catalysis | Enantioselective Henry Reaction | Varied catalytic activities and enantioselectivities were observed depending on the steric and electronic properties of the ligand. rsc.org |
| Functionalized Cyclopentanes | Natural Product Synthesis | Building block for complex molecules | The stereochemically defined cyclopentane core serves as a key fragment in the convergent synthesis of natural products. oregonstate.edu |
| Di-acid Derivatives | Polymer Synthesis | Monomer for specialty polymers | Incorporation of the rigid cyclopentane unit can impart unique thermal and mechanical properties to the resulting polymer. |
Chromatographic Analysis and Separation Methodologies
Gas Chromatography (GC) for the Resolution and Quantification of Isomers
Gas chromatography (GC) is a powerful and widely used analytical technique for separating and quantifying volatile and semi-volatile compounds. researchgate.neth-brs.de The separation is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a column. chemcoplus.co.jplibretexts.org For the isomers of 1,2-dimethylcyclopentane (B1584824), which include the cis and trans configurations, GC provides the necessary resolution to separate these compounds, which often exhibit very similar boiling points but differ in their spatial arrangement. quora.comresearchgate.net
The quantification of individual isomers is achieved by measuring the area of their corresponding peaks in the chromatogram and comparing them to the response of a known quantity of a standard. chemcoplus.co.jp Methods have been developed for the routine analysis and quantification of cis and trans isomers in various mixtures. nih.gov The accuracy of this quantification is paramount, especially in fields where the specific stereochemistry of a molecule dictates its properties and reactivity.
Advanced Capillary Gas Chromatography for High-Purity Analysis and Impurity Profiling
For applications demanding high purity, advanced capillary gas chromatography offers superior performance over traditional packed columns. rsc.org Capillary columns, which are long, narrow open tubes with the stationary phase coated on the inner wall, provide significantly higher separation efficiency and resolution. chemcoplus.co.jp This high resolving power is crucial for impurity profiling, which involves the detection, identification, and quantification of unwanted chemicals present in a substance. thermofisher.comrroij.com
Impurity profiling is a mandatory step in the manufacturing of many chemical products, as even trace amounts of impurities can significantly affect product quality and safety. thermofisher.com Capillary GC can separate the main component, such as cis-1,2-dimethylcyclopentane, from structurally similar impurities, including its trans isomer and other process-related byproducts. The use of thin-film stationary phases in capillary columns is particularly effective for separating low-volatility solutes. libretexts.org
Table 1: Key Parameters in Capillary GC for High-Purity Analysis
| Parameter | Description | Impact on Analysis |
| Column Internal Diameter | The inner width of the capillary column. Lower IDs generally provide higher resolution. chemcoplus.co.jp | Smaller diameters (e.g., <0.25 mm) increase separation efficiency but reduce sample capacity. |
| Stationary Phase Film Thickness | The thickness of the stationary phase coating on the column wall. libretexts.org | Thinner films are suited for high-boiling compounds, while thicker films increase retention for volatile analytes. chemcoplus.co.jplibretexts.org |
| Column Length | The total length of the capillary column. Longer columns provide more theoretical plates. chemcoplus.co.jp | Increasing length enhances resolution for complex mixtures but also increases analysis time. |
| Carrier Gas Flow Rate | The velocity of the mobile phase through the column. | Optimized flow rates are essential for achieving maximum separation efficiency. |
Development and Application of Specialized Stationary Phases for Stereoisomer Resolution
The choice of stationary phase is the most critical factor in achieving the separation of stereoisomers like cis- and trans-1,2-dimethylcyclopentane (B44192). sigmaaldrich.com The separation mechanism relies on the differential interactions between the isomers and the stationary phase. sigmaaldrich.com Nonpolar stationary phases, such as those made of polydimethylsiloxane, separate compounds primarily based on their boiling points. libretexts.org However, to resolve stereoisomers with very similar boiling points, a stationary phase that offers greater selectivity is required. libretexts.org
Polar stationary phases are often employed to enhance the separation of isomers by introducing different types of interactions, such as dipole-dipole or hydrogen bonding. chemcoplus.co.jpshimadzu.com Furthermore, research into novel stationary phases has led to the development of materials with unique selectivities. For instance, calixarene-based stationary phases have demonstrated excellent performance in separating the cis and trans isomers of substituted cycloalkanes, showcasing their potential for resolving 1,2-dimethylcyclopentane isomers. researchgate.net Chiral stationary phases are specifically designed to separate enantiomers, which are non-superimposable mirror images. libretexts.org
Table 2: Examples of GC Stationary Phases for Isomer Separation
| Stationary Phase Type | Chemical Nature | Primary Interaction | Application |
| Polydimethylsiloxane (PDMS) | Non-polar | Dispersive (van der Waals) | General purpose, separation by boiling point. libretexts.orgsigmaaldrich.com |
| Polyethylene Glycol (PEG) | Polar | Hydrogen bonding, dipole-dipole | Separation of polar compounds and isomers with different polarities. shimadzu.com |
| Calixarene-based Phases | Moderately polar to non-polar | π-π interactions, inclusion complexation | High-selectivity separation of structural and geometric isomers. researchgate.net |
| Chiral Phases | Chiral functional groups | Enantioselective interactions | Resolution of enantiomers. libretexts.org |
Integration of Chromatographic Techniques with Spectroscopic Detection for Enhanced Characterization
While GC effectively separates the components of a mixture, its common detectors often provide limited structural information. nih.gov To achieve unambiguous identification of the separated isomers, GC is frequently coupled with spectroscopic techniques, a process known as hyphenation. This integration combines the high separation power of GC with the detailed qualitative information provided by spectroscopy. nih.gov
The most common hyphenated technique is Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.net As each isomer elutes from the GC column, it enters the mass spectrometer, which provides a mass spectrum. researchgate.net This spectrum serves as a molecular fingerprint, showing the molecular weight and fragmentation pattern of the compound, allowing for positive identification. researchgate.net The National Institute of Standards and Technology (NIST) maintains a spectral library for this compound, confirming the use of GC-MS for its characterization. nist.govnih.gov
Another powerful technique is the coupling of GC with Fourier-Transform Infrared Spectroscopy (GC-FTIR). This method provides an infrared spectrum for each separated component, which reveals information about its functional groups and molecular structure. nih.govamazonaws.com The combination of retention time from GC with mass spectral data from MS and functional group information from FTIR provides a comprehensive characterization, enabling the unequivocal identification of isomers like this compound. nih.gov
Table 3: Information from Hyphenated GC-Spectroscopic Techniques
| Technique | Information Provided | Benefit for Characterization |
| GC-Mass Spectrometry (MS) | Retention time, molecular weight, and fragmentation pattern. researchgate.net | Provides high confidence in the identification of known and unknown compounds. |
| GC-Fourier Transform Infrared Spectroscopy (FTIR) | Retention time and infrared spectrum (functional groups). amazonaws.com | Helps differentiate between constitutional and configurational isomers. amazonaws.com |
| GC-Vacuum Ultraviolet Spectroscopy (VUV) | Retention time and vapor-phase UV absorption spectrum. chromatographyonline.com | Provides spectral detail that can distinguish between closely related isomers. chromatographyonline.com |
| GC-Nuclear Magnetic Resonance (NMR) | Retention time and NMR spectrum. nih.gov | Offers detailed structural information for the definitive identification of isomers in complex mixtures. nih.gov |
Advanced Research Applications of Cis 1,2 Dimethylcyclopentane
Contribution to Hydrocarbon Research and the Development of Fuel Surrogates
cis-1,2-Dimethylcyclopentane serves as a significant component in the field of hydrocarbon research, particularly in the formulation of fuel surrogates. Real-world fuels like gasoline, diesel, and jet fuel are complex mixtures containing hundreds to thousands of distinct hydrocarbon compounds. brighton.ac.ukstanford.edu This complexity makes detailed chemical kinetic modeling and combustion analysis computationally prohibitive. To address this, researchers develop fuel surrogates—simpler mixtures with a limited number of components that are designed to emulate the properties and behavior of the actual fuel. brighton.ac.uk These surrogates are formulated to match key characteristics of the target fuel, such as density, viscosity, distillation curve, cetane number, and the molar ratio of hydrogen to carbon (H/C). brighton.ac.uk
Cycloalkanes (or naphthenes) are a major constituent of conventional fuels, and their presence significantly influences combustion characteristics. Therefore, including a representative cycloalkane in a surrogate mixture is crucial for accurately mimicking properties like ignition delay and flame propagation. While larger substituted cycloalkanes like n-butylcyclohexane or decalin are often explicitly named in surrogate formulations, this compound represents an important class of C7 bicyclic hydrocarbons found in petroleum fractions. researchgate.netmdpi.com
Research on the oxidation and pyrolysis of individual compounds like this compound provides fundamental data that is essential for building and validating the detailed chemical kinetic mechanisms used to model surrogate fuels. researchgate.net For instance, understanding how the five-membered ring structure and the cis stereochemistry affect bond dissociation energies and the formation of intermediate species during combustion is critical. This knowledge helps refine the predictive accuracy of models for complex phenomena such as engine knock and soot formation. Studies have shown that the inclusion of cycloalkanes in surrogate mixtures can inhibit reactivity in certain temperature ranges and control the rate of heat release, which are vital parameters in the development of advanced combustion engines like Homogeneous Charge Compression Ignition (HCCI) engines. nih.gov
Below is a table illustrating the typical classes of compounds included in a multi-component gasoline surrogate fuel, highlighting the role of cycloalkanes.
| Component Class | Example Compounds | Purpose in Surrogate |
| n-Alkanes | n-Heptane, n-Dodecane | Represents linear chain paraffins, influences cetane/octane rating. |
| iso-Alkanes | iso-Octane, iso-Cetane | Represents branched-chain paraffins, key for anti-knock properties. |
| Aromatics | Toluene, Xylene | Represents aromatic content, impacts octane and soot formation. |
| Olefins | Diisobutylene | Represents unsaturated hydrocarbons, affects reactivity. |
| Cycloalkanes | Cyclohexane (B81311), Methylcyclopentane, this compound | Represents naphthenic compounds, influences density and combustion timing. |
Significance as a Reference Compound in Fundamental Stereochemical Investigations
This compound is a classic example used in organic chemistry to illustrate fundamental principles of stereochemistry, particularly cis-trans isomerism and the concept of meso compounds. openstax.orgpressbooks.pub Stereoisomers are molecules that share the same molecular formula and connectivity but differ in the three-dimensional arrangement of their atoms. openstax.orgpressbooks.pub In cyclic alkanes, the restricted rotation around the carbon-carbon single bonds of the ring gives rise to this type of isomerism. openstax.orgpressbooks.pub
For 1,2-dimethylcyclopentane (B1584824), two stereoisomers exist: cis and trans. In the cis isomer, both methyl groups are on the same face of the cyclopentane (B165970) ring (either both pointing up or both pointing down). In the trans isomer, the methyl groups are on opposite faces (one up, one down). libretexts.org
This property contrasts sharply with its diastereomer, trans-1,2-dimethylcyclopentane (B44192). The trans isomer also has two chiral centers, but it lacks an internal plane of symmetry. As a result, trans-1,2-dimethylcyclopentane is chiral and exists as a pair of non-superimposable mirror images, known as enantiomers. This pair of enantiomers is optically active. The distinct stereochemical nature of the cis and trans isomers, despite having the same connectivity, makes the 1,2-dimethylcyclopentane system an ideal reference for teaching and investigating the nuances of stereoisomerism. chegg.com
The table below summarizes the stereochemical properties of the isomers of 1,2-dimethylcyclopentane.
| Isomer | Chiral Centers | Internal Plane of Symmetry? | Chirality | Optical Activity | Number of Stereoisomers |
| This compound | 2 | Yes | Achiral (Meso) | Inactive | 1 |
| trans-1,2-Dimethylcyclopentane | 2 | No | Chiral | Active | 2 (one pair of enantiomers) |
Broader Implications in Understanding Cyclic Alkane Structure-Reactivity Relationships
The study of this compound provides valuable insights into the broader principles governing the relationship between structure, stability, and reactivity in all cyclic alkanes. The conformation and strain of cycloalkane rings are key determinants of their chemical behavior. Unlike the flat diagrams often used for representation, cyclopentane is not planar. It adopts puckered, non-planar conformations known as the "envelope" and "half-chair" to minimize torsional strain (eclipsing interactions between adjacent C-H bonds). fiveable.me
The introduction of substituents, such as the two methyl groups in this compound, has significant energetic consequences that are representative of structure-reactivity relationships in substituted cycloalkanes. In the cis isomer, the two adjacent methyl groups are forced to be on the same side of the ring. This arrangement leads to steric strain, an unfavorable interaction resulting from the electron clouds of the two bulky methyl groups repelling each other. This is a form of gauche interaction, which raises the potential energy of the molecule, making it less stable than its trans counterpart, where the methyl groups are on opposite faces and thus further apart.
This specific example illustrates a general principle: the thermodynamic stability of a substituted cycloalkane is highly dependent on the spatial arrangement of its substituents. Cis isomers with adjacent bulky groups are often less stable than their trans counterparts due to increased steric strain. This difference in stability directly impacts chemical reactivity. For example, in a reaction where the cycloalkane is converted to a different structure, the less stable isomer will generally react faster because it starts at a higher energy level.
Furthermore, the conformational preferences of the ring and its substituents influence which faces of the ring are accessible to reagents, thereby directing the stereochemical outcome of reactions. By analyzing the simple and well-defined steric interactions in this compound, chemists can extrapolate these principles to predict the behavior of more complex cyclic molecules, which is fundamental in fields such as natural product synthesis and drug design. fiveable.me
The following table outlines the types of strain that influence the stability of simple cycloalkanes.
| Type of Strain | Description | Cycloalkane Example Where It Is Significant |
| Angle Strain | Destabilization from bond angles deviating from the ideal 109.5° for sp³ hybridized carbon. | Cyclopropane, Cyclobutane |
| Torsional Strain | Destabilization from eclipsing interactions between bonds on adjacent atoms. | Cyclopropane, Cyclobutane, Planar Cyclopentane |
| Steric Strain | Destabilization from repulsive interactions when non-bonded atoms are forced into close proximity. | cis-1,2-disubstituted cycloalkanes, axial substituents in cyclohexane |
Q & A
Basic Questions
Q. How can the chirality and optical activity of cis-1,2-dimethylcyclopentane be experimentally determined?
- Methodology : Use polarimetry to measure optical rotation. Despite having two stereocenters, this compound is a meso compound due to an internal plane of symmetry (perpendicular to the cyclopentane ring), rendering it achiral. Symmetry analysis via molecular modeling or X-ray crystallography confirms superimposability on its mirror image. No optical activity is observed experimentally .
Q. What distinguishes this compound from its trans isomer in terms of physical properties?
- Methodology : Compare boiling points, melting points, and densities using techniques like differential scanning calorimetry (DSC) or gas chromatography (GC). For example, cis-1,2-dimethylcyclopentane has a boiling point of ~134.5°C, while the trans isomer boils at ~129.5°C due to differences in molecular packing and steric strain .
Q. How is geometric isomerism in this compound validated?
- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C) reveals distinct coupling constants and chemical shifts for the methyl groups. In the cis isomer, the methyl groups on adjacent carbons exhibit through-space NOE correlations in 2D NMR, unlike the trans isomer .
Advanced Research Questions
Q. What synthetic routes are optimal for obtaining high-purity this compound?
- Methodology : Catalytic hydrogenation of cis-1,2-dimethylcyclopentene using palladium on carbon (Pd/C) under H pressure (1–3 atm) at 25–50°C. Monitor reaction progress via GC-MS and purify via fractional distillation. Steric effects favor cis addition due to syn-hydrogenation mechanisms .
Q. How can isotopic fractionation studies differentiate environmental sources of this compound?
- Methodology : Analyze δC and δH isotopic ratios using gas chromatography-isotope ratio mass spectrometry (GC-IRMS). Environmental samples showing δC enrichment (e.g., −25‰ vs. −28‰ for synthetic sources) indicate distinct biogeochemical origins. Replicate sampling reduces analytical errors to <0.5‰ .
Q. What computational methods predict the thermodynamic stability of this compound compared to other isomers?
- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to compare strain energies. cis-1,2-dimethylcyclopentane exhibits higher strain (~6.3 kcal/mol) than trans-1,3-dimethylcyclopentane (~5.1 kcal/mol) due to eclipsed methyl groups. Validate with experimental heat of combustion data .
Q. How does the stereochemistry of this compound influence its reactivity in oxidation reactions?
- Methodology : React with KMnO in acidic conditions. The cis isomer undergoes regioselective oxidation at the less hindered C-H bond, yielding a diketone derivative. Kinetic studies (monitored by FTIR) show a 20% slower reaction rate compared to trans isomers due to steric shielding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
